

Chemical structure of DPTIP-prodrug 18

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DPTIP-prodrug 18	
Cat. No.:	B15574852	Get Quote

An In-depth Technical Guide on the Chemical Structure and Activity of DPTIP-Prodrug 18

This technical guide provides a comprehensive overview of **DPTIP-prodrug 18** (P18), an orally bioavailable and brain-penetrant prodrug of the potent neutral sphingomyelinase-2 (nSMase2) inhibitor, DPTIP. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Extracellular vesicles (EVs) are key players in cell-to-cell communication and can contribute to disease progression by transporting pathological cargo. A critical enzyme in the biogenesis of EVs is the neutral sphingomyelinase-2 (nSMase2). Its inhibition is a promising therapeutic strategy for various disease states. 2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol (DPTIP) is a highly potent nSMase2 inhibitor with an IC50 of 30 nM.[1][2][3] However, its clinical development has been hampered by poor oral pharmacokinetics and rapid clearance.[1][4]

To overcome these limitations, a series of prodrugs were developed by masking the phenolic hydroxyl group of DPTIP. Among them, prodrug 18 (P18) was identified as the most promising candidate. P18 features a 2',6'-diethyl-1,4'-bipiperidinyl-based promoiety, which significantly enhances oral absorption, metabolic stability, and brain penetration compared to the parent compound.[1][5]

Chemical Structure and Synthesis



DPTIP-prodrug 18 is synthesized by attaching a 2',6'-diethyl-1,4'-bipiperidinyl promoiety to the phenolic hydroxyl group of DPTIP via a carbamate linker.[1] This modification masks the polar phenol group, improving the molecule's pharmacokinetic properties.

The synthesis of P18 is a multi-step process. First, the promoiety intermediate, 2',6'-diethyl-1,4'-bipiperidine (Intermediate 8), is prepared in a three-step sequence. The final step involves the reaction of DPTIP with this intermediate to yield the P18 prodrug.[1]



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor DPTIP PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]



• To cite this document: BenchChem. [Chemical structure of DPTIP-prodrug 18]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574852#chemical-structure-of-dptip-prodrug-18]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com